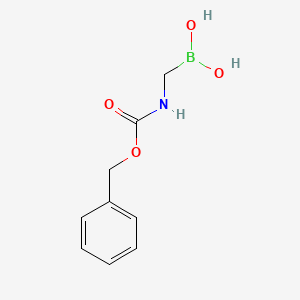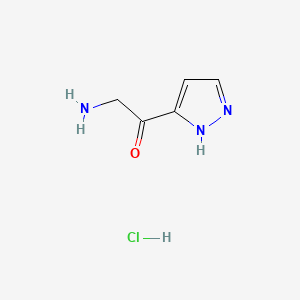![molecular formula C10H21ClN2O3 B13495587 tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride: is a chemical compound with a molecular formula of C10H21ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl (3-hydroxyazetidin-3-yl)carbamate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(methyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(ethyl)azetidin-3-yl]carbamate hydrochloride
Comparison: Compared to these similar compounds, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is unique due to the presence of the methoxymethyl group. This group can influence the compound’s reactivity, solubility, and binding properties, making it distinct in its applications and effects .
Eigenschaften
Molekularformel |
C10H21ClN2O3 |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-10(7-14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
InChI-Schlüssel |
QZDQVDNAHLXZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CNC1)COC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
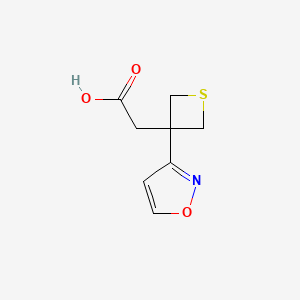
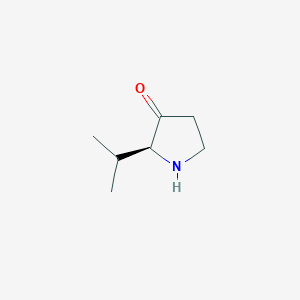
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
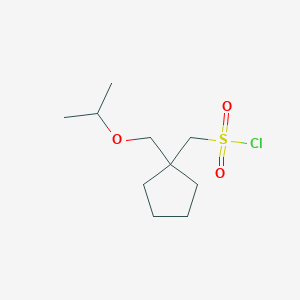
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
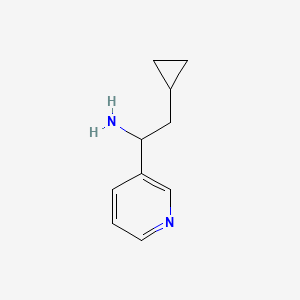
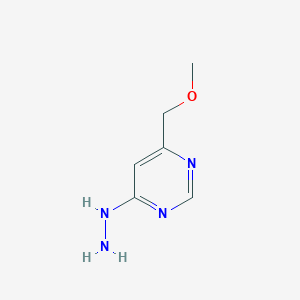
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
